1-(2,5-Dimethylphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea
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Overview
Description
3-(2,5-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Urea Linkage: This step involves the reaction of an isocyanate with an amine to form the urea linkage.
Aromatic Substitution:
Heterocyclic Ring Formation: The piperidinyl and pyridazinyl groups are introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidinyl group.
Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2,5-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe in biochemical studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA: shares structural similarities with other urea derivatives and heterocyclic compounds, such as:
Uniqueness
The uniqueness of 3-(2,5-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N5O |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C24H27N5O/c1-17-9-10-18(2)22(15-17)26-24(30)25-20-8-6-7-19(16-20)21-11-12-23(28-27-21)29-13-4-3-5-14-29/h6-12,15-16H,3-5,13-14H2,1-2H3,(H2,25,26,30) |
InChI Key |
KCVZDFNDJLFUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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